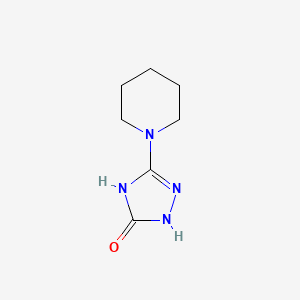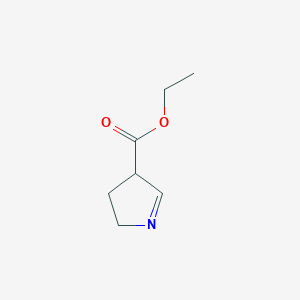
1-(Butan-2-yl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and organic synthesis. This particular compound features a sec-butyl group attached to a hexahydroquinolinone core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a sec-butylamine with a cyclohexanone derivative in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired quinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinone to its corresponding tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline compounds with diverse substituents.
Applications De Recherche Scientifique
1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinoline
- 1-(sec-Butyl)-2,3,5,6,7,8-tetrahydroquinolin-4(1H)-one
- 1-(sec-Butyl)-quinolin-4(1H)-one
Uniqueness
1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one is unique due to its specific substitution pattern and the presence of a sec-butyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propriétés
Numéro CAS |
61579-78-0 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-butan-2-yl-2,3,5,6,7,8-hexahydroquinolin-4-one |
InChI |
InChI=1S/C13H21NO/c1-3-10(2)14-9-8-13(15)11-6-4-5-7-12(11)14/h10H,3-9H2,1-2H3 |
Clé InChI |
LQUGOFAJYZNLSE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1CCC(=O)C2=C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


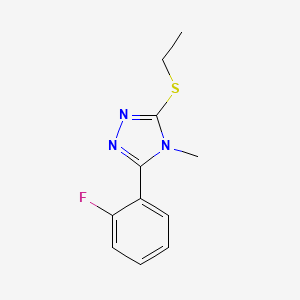

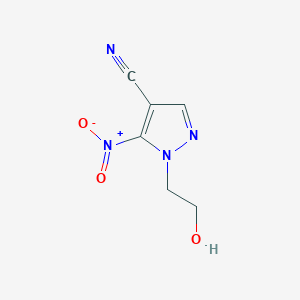
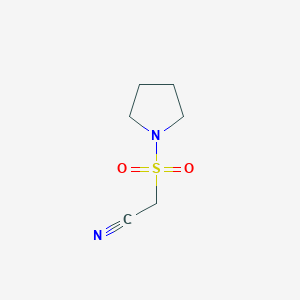
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)
![[(5-Iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12886680.png)
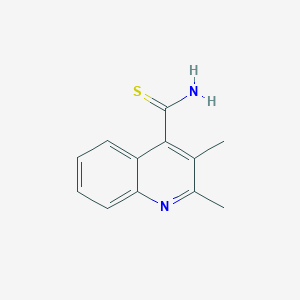
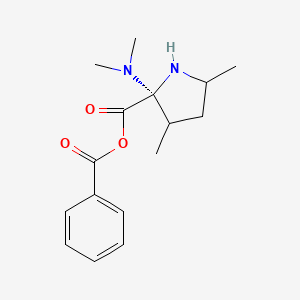

![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)

